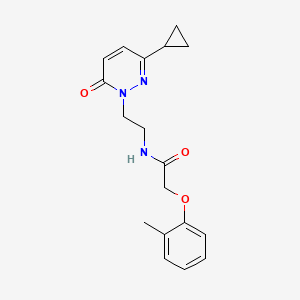

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications

Solid Phase Synthesis of Polyamides

The solid phase synthesis of DNA-binding polyamides using building blocks like Boc-protected pyrrole and imidazole amino acids demonstrates the importance of these compounds in creating highly specific minor groove binders. This methodology enhances the ability to synthesize and analyze polyamides for DNA binding affinity and sequence specificity, facilitating the study of gene expression regulation and potential therapeutic applications (Baird & Dervan, 1996).

Asymmetric Synthesis of Enamides

Research into the asymmetric synthesis of enamides, which are critical intermediates in organic synthesis and pharmaceutical development, shows the utility of N-allyl amide isomerization to create geometrically defined enamides. These methods are crucial for introducing nitrogen functionality into molecules with high stereoselectivity, paving the way for the development of new drugs and materials (Trost et al., 2017).

Catalytic Hydroamination/Cyclization

The study of group 4 biaryl amidate complexes in the catalytic hydroamination/cyclization of aminoalkenes highlights the role of these compounds in facilitating efficient and selective synthesis of complex organic molecules. Such catalytic processes are fundamental in creating compounds with potential biological activity, showcasing the broad applicability of these chemical transformations in medicinal chemistry (Gott et al., 2007).

Efficient N-tert-Butoxycarbonylation

The development of efficient and environmentally benign catalysts for the N-tert-butoxycarbonylation of amines underscores the importance of these reactions in protecting amine functionalities during the synthesis of biologically active molecules. This process is crucial for the synthesis of peptides and amino acid derivatives, highlighting the versatility and utility of N-Boc protected intermediates in organic synthesis (Heydari et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

A green and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Properties

IUPAC Name |

tert-butyl N-(5-amino-2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-8(2)12(6,7-9(13)15)14-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBCJYSNXINLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705064.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2705066.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2705074.png)

![N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide](/img/structure/B2705075.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2705076.png)

![2-ethoxy-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2705078.png)

![(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2705082.png)